CP-283097
Description
CP-283097 (CAS No. 138047-56-0) is a synthetic compound identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, a class of agents that modulate glutamate signaling in the central nervous system .
Properties
CAS No. |
138047-56-0 |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3R,4S)-3-(4-benzyl-4-hydroxypiperidin-1-yl)-3,4-dihydro-2H-chromene-4,7-diol |
InChI |
InChI=1S/C21H25NO4/c23-16-6-7-17-19(12-16)26-14-18(20(17)24)22-10-8-21(25,9-11-22)13-15-4-2-1-3-5-15/h1-7,12,18,20,23-25H,8-11,13-14H2/t18-,20+/m1/s1 |
InChI Key |
JQQWDYJWDCIVKQ-QUCCMNQESA-N |
SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C3COC4=C(C3O)C=CC(=C4)O |
Isomeric SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)[C@@H]3COC4=C([C@@H]3O)C=CC(=C4)O |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C3COC4=C(C3O)C=CC(=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)chroman-4,7-diol CP 283,097 CP 283097 CP-283,097 CP-283097 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Functionally Similar NMDA Antagonists
CP-283097 shares functional similarity with other NMDA receptor antagonists, as highlighted in the patent literature. Below is a comparative analysis of key compounds in this class:
Table 1: Functional Comparison of this compound with Select NMDA Antagonists
Key Findings :
- Mechanistic Differences : Unlike memantine, which exhibits low-affinity, voltage-dependent NMDA receptor blockade, this compound’s binding kinetics remain uncharacterized .
- Clinical Relevance : Ketamine’s rapid antidepressant effects are well-documented, but this compound’s therapeutic profile is undefined in the available evidence.
- Safety Profiles : this compound lacks reported data on receptor subtype selectivity or adverse effects, unlike amantadine, which is associated with peripheral anticholinergic effects.
Comparison with Structurally Similar Compounds
Table 2: Physicochemical Comparison with Potential Structural Analogs
Key Observations :
- Lipophilicity : The compound 287192-97-6 exhibits variable LogP values (1.73–3.04), suggesting moderate to high lipid solubility, a trait critical for CNS penetration . This compound’s LogP is undocumented.
- Solubility : The brominated analog 7254-19-5 has low aqueous solubility (0.052 mg/mL), which may limit bioavailability compared to 287192-97-6 (1.38 mg/mL) .
- BBB Penetration : Both analogs show high blood-brain barrier (BBB) permeability, a hallmark of NMDA antagonists, though this compound’s permeability is unverified.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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